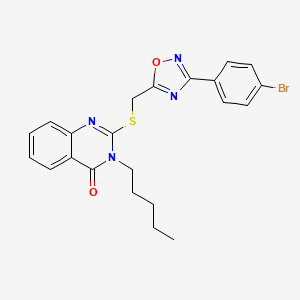
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions that typically include the formation of 1,3,4-oxadiazoles, which are crucial intermediates in constructing such complex molecules. A common approach involves the reaction of bromobenzyl with thiophenyl or similar groups in the absence of solvent, followed by various condensation steps to introduce the quinazolinone core (Kaneria et al., 2016). Another method focuses on consecutive C–C and C–N bond formation in water to efficiently synthesize quinazolinone derivatives, highlighting the trend towards more eco-friendly synthesis protocols (Yadav, Vagh, & Jeong, 2020).
Molecular Structure Analysis
Molecular structure analysis typically relies on various spectroscopic techniques such as NMR, IR, and mass spectrometry to elucidate the chemical structure of synthesized compounds. These analytical methods provide detailed insights into the molecular framework, helping to confirm the presence of key functional groups and the overall molecular architecture. The structure of the target compound would be characterized in a similar manner, ensuring the successful incorporation of the desired functional groups into the quinazolinone scaffold.
Chemical Reactions and Properties
Compounds within this category often undergo a range of chemical reactions, including cyclization, bromination, and reactions with amines or isocyanates, to introduce or modify functional groups. These reactions are fundamental in diversifying the chemical and biological properties of the molecules (Saeed, Abbas, Ibrar, & Bolte, 2014). The reactivity of such compounds is highly influenced by the electron-donating or withdrawing nature of the substituents, which can significantly affect their pharmacological profile.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystallinity, are crucial for their practical application. These properties are often determined using techniques such as X-ray crystallography, which not only provides insights into the solid-state structure but also helps in understanding the compound's behavior in biological environments.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form derivatives, are essential for understanding the compound's utility as a potential therapeutic agent. Studies on similar compounds reveal a rich chemistry conducive to modifications that can enhance biological activity or reduce toxicity (He et al., 2016).
Applications De Recherche Scientifique
Thermo-Physical Properties
Compounds similar to 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one have been explored for their thermo-physical properties. For example, related 1,3,4-oxadiazole derivatives were characterized in solvents like chloroform and N,N-dimethylformamide to analyze their density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters (Godhani et al., 2013).
Antimicrobial Activity
Several studies have synthesized compounds with a structure similar to the given chemical and tested them for antimicrobial activity. For instance, research on pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, which share structural features with the given compound, demonstrated significant antibacterial activity against various bacterial strains (Singh et al., 2010).
Antioxidant and Antihypertensive Activities
Compounds structurally similar to the given chemical have been evaluated for their antioxidant and antihypertensive activities. One study synthesized derivatives that were then tested for in-vitro antioxidant, antibacterial, and antihypertensive activities, showing promising results in these areas (Naik et al., 2014).
Anticonvulsant and Analgesic Activities
Research has been conducted on 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, demonstrating potential analgesic and anti-inflammatory activities. This suggests possible applications of similar compounds in the treatment of pain and inflammation (Dewangan et al., 2016).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
Benzimidazole derivatives containing 1,3,4-oxadiazole have been synthesized and showed notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This points to the potential use of structurally similar compounds in treating diabetes and infections (Menteşe et al., 2015).
Antituberculosis and Cytotoxicity Studies
Derivatives with a structure similar to the compound have been evaluated for their antituberculosis activity and cytotoxicity. This suggests potential application in the treatment of tuberculosis and in cytotoxic studies (Chitra et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2S/c1-2-3-6-13-27-21(28)17-7-4-5-8-18(17)24-22(27)30-14-19-25-20(26-29-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPFLPDFNCDTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)
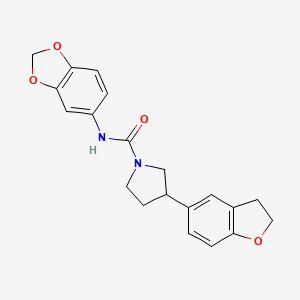
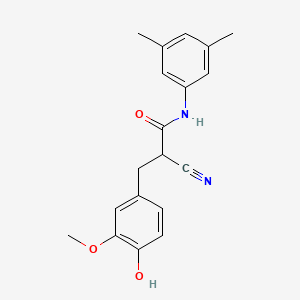
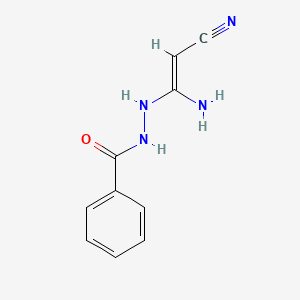
![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)
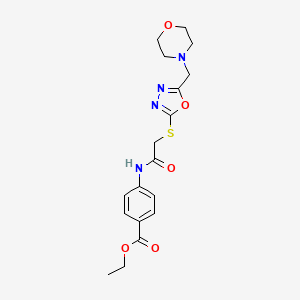
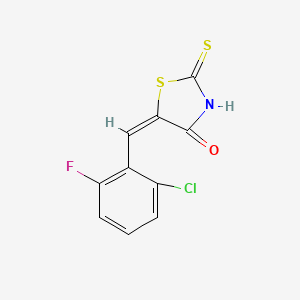
![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)